Synthesis Methods
The synthesis of CCR5 antagonist 1 involves several key steps:
Molecular Structure Details
CCR5 antagonist 1 features a complex molecular structure characterized by:
Involved Chemical Reactions
The primary chemical reactions associated with CCR5 antagonist 1 include:
Mechanism Overview
CCR5 antagonist 1 functions by binding to the CCR5 receptor on host cells, blocking HIV entry. Its mechanism can be summarized as follows:
Studies have shown that CCR5 antagonists like this compound can reduce HIV replication rates significantly in vitro, demonstrating their potential therapeutic efficacy .
Scientific Applications
CCR5 antagonist 1 has significant implications in various fields:
Further exploration into structural modifications could enhance potency and selectivity against various strains of HIV while minimizing side effects associated with existing therapies like Maraviroc .
The discovery of CCR5 Antagonist 1 (UK-427,857, later designated maraviroc) was propelled by sophisticated high-throughput screening (HTS) platforms designed to identify ligands disrupting receptor-chemokine interactions. Pfizer’s initial campaign employed a chemokine radioligand-binding assay using recombinant CCR5 membranes and iodine-125 labeled MIP-1β (a native CCR5 ligand). This primary screen evaluated > 1 million compounds from Pfizer’s library, measuring displacement of radiolabeled chemokine binding. Hits were prioritized based on binding affinity (IC₅₀), ligand efficiency, and selectivity profiles [5] [9].
Secondary screening utilized functional cellular assays to confirm antagonism:
These HTS workflows identified imidazopyridine UK-107,543 (1) (MIP-1β IC₅₀ = 0.4 μM) and UK-179,645 (2) (MIP-1β IC₅₀ = 1.1 μM) as initial hits. Crucially, the establishment of a stable HEK293/CCR5-HA cell line (96.89% CCR5-positive) enabled robust, high-throughput evaluation of lead compounds with Z’-factors >0.7, confirming assay suitability for industrial-scale screening [6].
Table 1: Key CCR5 Antagonists Identified via HTS Campaigns
Compound | Binding Affinity (IC₅₀) | Antiviral Activity (IC₉₀) | Core Structure |
---|---|---|---|
UK-107,543 (Hit 1) | 0.4 μM (MIP-1β) | Not reported | Imidazopyridine |
UK-179,645 (Hit 2) | 1.1 μM (MIP-1β) | Not reported | Imidazopyridine |
SCH-C | 1-40 nM (fusion) | ~10 nM | Piperidinyl carbamate |
TAK-779 | 1-40 nM (fusion) | ~10 nM | Quaternary ammonium |
Maraviroc (Lead) | 1.4 nM | 0.7 nM | Tropane benzimidazole |
Lead development commenced with molecular hybridization, combining pharmacophoric elements of hits 1 and 2 to yield compound 3 (MIP-1β IC₅₀ = 45 nM). Systematic structure-activity relationship (SAR) studies focused on four domains: the amide substituent, central nitrogen basicity, heteroaromatic systems, and stereochemical configuration [5] [9].
Critical SAR breakthroughs included:
Optimization yielded maraviroc (UK-427,857), exhibiting a balanced profile: CCR5 binding IC₅₀ = 1.4 nM, antiviral IC₉₀ = 0.7 nM (against HIV-1Bal), >10,000-fold selectivity over CCR1/CCR2, and negligible hERG inhibition (IC₅₀ >10 μM) [5] [9].
The absence of experimental CCR5 structures necessitated computational homology modeling to elucidate antagonist binding mechanisms. Early models utilized the bovine rhodopsin crystal structure (PDB: 1F88) as a template, while later iterations incorporated CXCR4 structures for improved accuracy. These models positioned CCR5 antagonists within an allosteric pocket formed by transmembrane helices (TM3, TM5, TM6, TM7), extracellular loops (ECL2), and N-terminal residues [4] [10].
Molecular dynamics (MD) simulations (20-100 ns) revealed critical binding determinants:
Table 2: Key CCR5 Residues Mediating Antagonist Binding Identified via Computational Modeling
Residue | Transmembrane Domain | Interaction Type | Role in Binding |
---|---|---|---|
Glu283 | TM7 | Ionic bond (salt bridge) | Anchors protonated amine of ligands |
Tyr108 | TM3 | Hydrophobic/π-stacking | Forms hydrophobic subpocket wall |
Tyr251 | TM6 | π-π stacking | Stabilizes aromatic pharmacophores |
Trp86 | TM2 | Hydrogen bonding | Interacts with fluorinated groups |
Ser180 | ECL2 | Hydrogen bonding | Novel site from MD simulations |
Phe112 | TM3 | Hydrophobic | Critical for binding kinetics |
MD simulations further identified novel residues (Ser160, Phe166, Ser180, His181, Trp190) not previously implicated via mutagenesis. Simulations of maraviroc-bound CCR5 demonstrated ligand-induced conformational stabilization of ECL2, preventing chemokine docking while sterically blocking gp120 association. These insights enabled in silico screening of fragment libraries, yielding novel chemotypes with submicromolar affinity (e.g., symmetric bis-quinoline 1, IC₅₀ = 2.0 μM) [4] [8] [10]. Pharmacophore models (e.g., HHPRR: 2 hydrophobic, 1 positive ionizable, 2 aromatic features) guided optimization of hydroxypiperidine derivatives, with 3D-QSAR models (R² = 0.7483) mapping steric/electrostatic requirements for enhanced antagonism [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8